molecular formula C13H17NO2 B12889464 2-(Pyrrolidin-1-yl)ethyl benzoate

2-(Pyrrolidin-1-yl)ethyl benzoate

Cat. No.: B12889464
M. Wt: 219.28 g/mol
InChI Key: CYCLSEABHPJKAM-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)ethyl benzoate is an organic compound that features a pyrrolidine ring attached to an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)ethyl benzoate typically involves the reaction of pyrrolidine with ethyl benzoate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine, followed by nucleophilic substitution with ethyl benzoate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like amines, thiols, or halides

Major Products

The major products formed from these reactions include N-oxides, alcohols, and substituted benzoates, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Pyrrolidin-1-yl)ethyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)ethyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The benzoate moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.

    Ethyl benzoate: An ester commonly used in flavorings and fragrances.

    N-Substituted pyrrolidines: Compounds with similar structures but different substituents on the nitrogen atom.

Uniqueness

2-(Pyrrolidin-1-yl)ethyl benzoate is unique due to the combination of the pyrrolidine ring and the ethyl benzoate moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-pyrrolidin-1-ylethyl benzoate

InChI

InChI=1S/C13H17NO2/c15-13(12-6-2-1-3-7-12)16-11-10-14-8-4-5-9-14/h1-3,6-7H,4-5,8-11H2

InChI Key

CYCLSEABHPJKAM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC(=O)C2=CC=CC=C2

Origin of Product

United States

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